2-(4-Bromophenyl)-5-chloro-1H-benzimidazole
Overview
Description
2-(4-Bromophenyl)-5-chloro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromophenyl group at the 2-position and a chlorine atom at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates .
Mode of Action
For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their in vitro antimicrobial activity and anticancer activity . Molecular docking studies were carried out to study the binding mode of active compounds with receptors .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS are produced by cells through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Result of Action
Similar compounds have been associated with significant antifungal activity . For instance, a newly synthesized pyrazoline derivative was found to have neurotoxic potentials on the AchE activity and Malondialdehyde (MDA) level in the brain of alevins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-chloro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-bromobenzoyl chloride in the presence of a suitable base, followed by chlorination. The reaction conditions often include:
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Condensation Reaction
Reactants: o-Phenylenediamine and 4-bromobenzoyl chloride.
Catalyst/Base: Pyridine or triethylamine.
Solvent: Dichloromethane or chloroform.
Temperature: Room temperature to reflux conditions.
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Chlorination
Reagent: Thionyl chloride or phosphorus pentachloride.
Solvent: Anhydrous conditions are preferred.
Temperature: Typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-chloro-1H-benzimidazole can undergo various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
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Oxidation and Reduction
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5-chloro-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1H-benzimidazole: Lacks the chlorine substitution at the 5-position.
5-Chloro-1H-benzimidazole: Lacks the bromophenyl substitution at the 2-position.
2-Phenyl-5-chloro-1H-benzimidazole: Substitutes a phenyl group instead of a bromophenyl group at the 2-position.
Uniqueness
2-(4-Bromophenyl)-5-chloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacologically active compound and its utility in various synthetic applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-chloro-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYQOYUPULGRTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262151 | |
Record name | 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-78-3 | |
Record name | 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946386-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-6-chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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